1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one is an organic compound characterized by a cyclopropyl ring substituted with a hydroxymethyl group and a heptanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of a heptanone derivative with a cyclopropylcarbinol under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols, carboxylic acids, and appropriate catalysts
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylcarbinol: Shares the cyclopropyl ring and hydroxymethyl group but lacks the heptanone chain.
Heptanone derivatives: Compounds with similar heptanone chains but different substituents on the cyclopropyl ring.
Uniqueness: 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one is unique due to the combination of the cyclopropyl ring, hydroxymethyl group, and heptanone chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90075-13-1 |
---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1-[2-(hydroxymethyl)cyclopropyl]heptan-1-one |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-11(13)10-7-9(10)8-12/h9-10,12H,2-8H2,1H3 |
InChI-Schlüssel |
RBYCLQATLUULNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C1CC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.